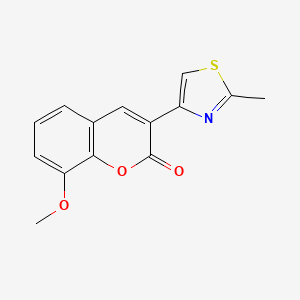![molecular formula C16H17NO5S B5868491 2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)
2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid, also known as mesitylsulfonate salicylic acid (MSSA), is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. MSSA is a salicylic acid derivative that has a mesityl group attached to the amino group of the sulfonamide moiety. This modification enhances the solubility and stability of the compound, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of MSSA involves the inhibition of key enzymes and signaling pathways involved in cell proliferation, inflammation, and bacterial growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. MSSA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Furthermore, the compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects
MSSA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to reduce oxidative stress and improve mitochondrial function, leading to an overall improvement in cellular health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MSSA in lab experiments is its high solubility and stability, which allows for easy handling and storage. Additionally, the compound has a well-defined chemical structure, allowing for accurate characterization and analysis. However, one limitation of using MSSA is its relatively low potency compared to other salicylic acid derivatives, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving MSSA. One area of interest is the development of novel drug formulations and delivery methods to enhance the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of MSSA and its potential applications in the treatment of various diseases. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of MSSA in humans.
Synthesemethoden
MSSA can be synthesized through a multistep process involving the reaction of mesityl chloride with sodium sulfonate, followed by the reaction of the resulting 2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acidnic acid with salicylic acid. The final product is obtained through a crystallization process, yielding a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
MSSA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound has been shown to exhibit cytotoxic activity against cancer cells, with a mechanism of action involving the inhibition of cell proliferation and induction of apoptosis. MSSA has also been found to possess anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-9-6-10(2)15(11(3)7-9)17-23(21,22)12-4-5-14(18)13(8-12)16(19)20/h4-8,17-18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPCVVQKXBEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)

![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)


![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)